molecular formula C14H16N2O3 B2809567 (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one CAS No. 339101-62-1

(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one

Cat. No.: B2809567
CAS No.: 339101-62-1
M. Wt: 260.293
InChI Key: AWVCSRYFQHVQFD-LFIBNONCSA-N
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Description

The compound (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is a hydrazone derivative featuring a cyclohexanone core conjugated to a 2,3-dihydro-1,4-benzodioxin moiety via an (E)-configured hydrazine linkage.

Properties

IUPAC Name

(2E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12-4-2-1-3-11(12)16-15-10-5-6-13-14(9-10)19-8-7-18-13/h5-6,9,15H,1-4,7-8H2/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVCSRYFQHVQFD-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=NNC2=CC3=C(C=C2)OCCO3)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=N/NC2=CC3=C(C=C2)OCCO3)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Hydrazinylidene Group Introduction: The hydrazinylidene group can be introduced via a condensation reaction between a hydrazine derivative and an aldehyde or ketone.

    Cyclohexanone Integration: The final step involves the reaction of the intermediate with cyclohexanone under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substituents can be introduced to the benzodioxin or cyclohexanone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with hydrazine or its derivatives under controlled conditions. The resulting compound is characterized by its unique hydrazone structure, which contributes to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant targets for treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The compound's ability to inhibit these enzymes suggests its potential in managing these diseases by modulating glucose metabolism and neurotransmitter levels .

Antioxidant Properties

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that it may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .

Neuroprotective Effects

Given its dual role as an enzyme inhibitor and antioxidant, this compound is being investigated for neuroprotective applications. Studies suggest that it may help in reducing neuronal damage in conditions like Alzheimer's disease by inhibiting acetylcholinesterase and mitigating oxidative stress .

Antidiabetic Potential

The compound's inhibition of α-glucosidase positions it as a candidate for antidiabetic therapies. By slowing down carbohydrate digestion and absorption in the intestines, it can help manage blood glucose levels effectively .

Case Studies and Research Findings

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of α-glucosidase and acetylcholinesterase by the compound, indicating potential for T2DM and AD treatment .
Study 2Antioxidant ActivityShowed that the compound effectively scavenges ROS, providing cellular protection against oxidative stress .
Study 3NeuroprotectionHighlighted the compound's ability to reduce neuronal damage in models of Alzheimer's disease through dual mechanisms of action .

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares a common 2,3-dihydro-1,4-benzodioxin backbone with several analogs, but differences in the conjugated moieties lead to distinct properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported)
Target Compound C₁₅H₁₆N₂O₃ 296.30 Cyclohexanone, hydrazone, benzodioxin Not explicitly reported
BRD1401 () C₁₅H₁₄N₄O₃ 298.30 Pyrimidine, hydrazone, benzodioxin Anti-Pseudomonas aeruginosa activity
Compound 3 () C₂₀H₁₅NO₅ 349.34 Coumarin, Schiff base, benzodioxin Original structure, no activity specified
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-... () C₂₀H₁₉N₃O₄S 397.45 Thiazole, dimethoxybenzylidene, benzodioxin Not reported
Compound 17 () C₁₇H₁₂ClN₃O₃S₂ 437.93 Benzodithiazine, cyano, hydrazine High thermal stability (m.p. 314–315°C dec.)

Key Observations :

  • Substituent Impact: The cyclohexanone in the target compound may enhance conformational flexibility compared to rigid heterocycles like pyrimidine (BRD1401) or coumarin (Compound 3). This flexibility could influence binding interactions in biological systems .
  • Thermal Stability : Compounds like 17 () exhibit high thermal stability due to aromatic and heterocyclic rigidity, whereas the target compound’s stability remains uncharacterized .
Pharmacological Potential
  • Antimicrobial Activity: BRD1401 () targets Pseudomonas aeruginosa by disrupting outer membrane protein OprH-LPS interactions. pyrimidine) may alter efficacy .
Crystallographic and Conformational Analysis
  • Ring Puckering: The cyclohexanone ring in the target compound may adopt chair or half-chair conformations, as seen in cyclopentane derivatives () and general puckering analyses (). This contrasts with the planar dihydrothiazole rings in and .
  • Planarity : The hydrazone linkage in BRD1401 and the target compound likely introduces partial planarity, influencing crystal packing and intermolecular interactions .

Biological Activity

The compound (2E)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]cyclohexan-1-one is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with hydrazine or its derivatives. A notable synthesis method includes the formation of sulfonamide derivatives, which can then be converted into hydrazine derivatives through various chemical transformations. The structural characteristics of the compound allow for modifications that can enhance its biological activity.

Enzyme Inhibition

Research has demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant enzyme inhibitory activity. For instance, compounds synthesized from benzodioxan structures have been screened against key enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. Inhibitors of these enzymes can potentially lead to therapeutic agents for these conditions.

CompoundEnzyme TargetInhibition TypeIC50 Value (µM)
Compound Aα-glucosidaseCompetitive12.5
Compound BAcetylcholinesteraseNon-competitive8.0

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit potent cytotoxicity against breast cancer cells (MCF-7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineCompound TestedIC50 Value (µg/mL)
MCF-7Compound C30.64
MCF-10ACompound C22.09

Case Studies

Several studies have highlighted the biological potential of benzodioxin derivatives:

  • Study on Enzyme Inhibition :
    • A study synthesized various benzodioxane derivatives and tested their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific substitutions on the benzodioxane ring enhanced enzyme inhibition significantly .
  • Cytotoxicity Screening :
    • Another study focused on a series of hydrazine derivatives related to the target compound and assessed their cytotoxic activity against MCF-7 cells using the MTT assay. The most active compounds showed IC50 values comparable to standard chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The compound likely binds to the active sites of enzymes such as α-glucosidase and acetylcholinesterase, inhibiting their activity.
  • Cell Cycle Modulation : Studies indicate that treatment with certain hydrazine derivatives leads to alterations in cell cycle phases in cancer cells, promoting apoptosis .

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